2,2-dimethyl-3-((3E,7E,11E)-3,7,12-trimethyl-14-(6-methylhept-5-en-2-ylthio)tetradeca-3,7,11-trienyl)oxirane
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Overview
Description
Preparation Methods
The preparation of PMID9003518C3 involves several synthetic routes and reaction conditions. Common methods include:
Emulsification-Solvent Evaporation: This technique involves the polymer and tensoactive concentrations, the organic solvent fraction, and the sonication amplitude effects.
Nanoprecipitation: This method varies the polymer and tensoactive concentrations, the organic solvent fraction, and the injection speed.
Physical Vapor Deposition (PVD): Methods such as pulsed laser deposition (PLD), radio frequency magnetron sputtering, and chemical vapor deposition (CVD) are used.
Chemical Reactions Analysis
PMID9003518C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include catalysts, ligands, and solvents . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PMID9003518C3 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various chemical compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of various industrial materials and products
Mechanism of Action
The mechanism of action of PMID9003518C3 involves its interaction with specific molecular targets and pathways. It catalyzes the cyclization of (S)-2,3 oxidosqualene to lanosterol, forming the sterol nucleus . This reaction is crucial for the compound’s biological and chemical activities.
Comparison with Similar Compounds
PMID9003518C3 can be compared with other similar compounds, such as:
Lanosterol Synthase Inhibitors: These compounds share similar mechanisms of action and biological activities.
Oxidosqualene Cyclase Inhibitors: These compounds also target the cyclization of oxidosqualene to lanosterol.
PMID9003518C3 is unique due to its specific molecular structure and the particular pathways it targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C29H50OS |
---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(3E,7E,11E)-3,7,12-trimethyl-14-(6-methylhept-5-en-2-ylsulfanyl)tetradeca-3,7,11-trienyl]oxirane |
InChI |
InChI=1S/C29H50OS/c1-23(2)13-11-18-27(6)31-22-21-26(5)15-10-9-14-24(3)16-12-17-25(4)19-20-28-29(7,8)30-28/h13-15,17,27-28H,9-12,16,18-22H2,1-8H3/b24-14+,25-17+,26-15+ |
InChI Key |
CRZHANPLXOIADK-YNWRIEOZSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)SCC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C |
Canonical SMILES |
CC(CCC=C(C)C)SCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C |
Origin of Product |
United States |
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